molecular formula C18H32N10S4 B12720456 1,3,5-Triazine-2,4-diamine, 6,6'-tetrathiobis(N,N,N'-triethyl- CAS No. 104056-62-4

1,3,5-Triazine-2,4-diamine, 6,6'-tetrathiobis(N,N,N'-triethyl-

Cat. No.: B12720456
CAS No.: 104056-62-4
M. Wt: 516.8 g/mol
InChI Key: BWSLMOVFRHFYMA-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of diamine groups and tetrathiobis linkages, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) typically involves the reaction of triazine derivatives with thiol-containing compounds under controlled conditions. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N,N’-triethylamine in the presence of a thiol reagent. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for high efficiency, with careful control of temperature, pressure, and reaction time to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) is unique due to its tetrathiobis linkage and triethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other triazine derivatives may not be suitable .

Properties

CAS No.

104056-62-4

Molecular Formula

C18H32N10S4

Molecular Weight

516.8 g/mol

IUPAC Name

6-[[4-(diethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]tetrasulfanyl]-2-N,2-N,4-N-triethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H32N10S4/c1-7-19-13-21-15(27(9-3)10-4)25-17(23-13)29-31-32-30-18-24-14(20-8-2)22-16(26-18)28(11-5)12-6/h7-12H2,1-6H3,(H,19,21,23,25)(H,20,22,24,26)

InChI Key

BWSLMOVFRHFYMA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SSSSC2=NC(=NC(=N2)N(CC)CC)NCC)N(CC)CC

Origin of Product

United States

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